N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide
Description
N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a benzoxadiazole sulfonyl group linked via an ethylamino spacer. The indole core provides a scaffold for interactions with biological targets, while the benzoxadiazole sulfonyl moiety enhances solubility and modulates electronic properties. Its structural design aligns with trends in GPCR-targeted ligands and enzyme inhibitors, as seen in related indole derivatives .
Properties
Molecular Formula |
C17H15N5O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H15N5O4S/c23-17(14-10-11-4-1-2-5-12(11)20-14)18-8-9-19-27(24,25)15-7-3-6-13-16(15)22-26-21-13/h1-7,10,19-20H,8-9H2,(H,18,23) |
InChI Key |
GHHULOBDNFXDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride
The benzoxadiazole sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-amino-2,1,3-benzoxadiazole.
Step 2: Sulfonylation of Ethylenediamine
The sulfonyl chloride reacts with ethylenediamine to form N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide.
Step 3: Amide Coupling with 1H-Indole-2-carboxylic Acid
The final step involves coupling the sulfonamide intermediate with 1H-indole-2-carboxylic acid using a carbodiimide reagent.
-
Reagents : 1H-Indole-2-carboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), DCM.
Table 1: Optimization of Amide Coupling Reagents
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 0°C → RT | 65 |
| DCC/DMAP | THF | RT | 58 |
| HATU | DMF | 0°C → RT | 70 |
Route 2: One-Pot Tandem Synthesis
A streamlined approach combines sulfonylation and amide coupling in a single pot:
-
Reagents : 4-Amino-2,1,3-benzoxadiazole, chlorosulfonic acid, ethylenediamine, 1H-indole-2-carboxylic acid, EDC.
-
Conditions : Sequential addition at 0°C, followed by stirring at RT for 18 hours.
-
Yield : 55% (lower due to intermediate purification challenges).
Critical Analysis of Reaction Parameters
Solvent Selection
Temperature Control
Catalysts and Additives
-
Triethylamine : Neutralizes HCl generated during sulfonylation.
-
DMAP : Accelerates carbodiimide-mediated couplings but increases cost.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, indole NH), 8.3–7.2 (m, 7H, aromatic), 3.6 (t, 2H, CH₂NH), 3.1 (q, 2H, CH₂NHSO₂).
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce sulfoxides or sulfides.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study demonstrated that indole-2-carboxamides exhibit cytotoxic effects against various malignant brain tumor cells. The compound's mechanism of action is believed to involve the inhibition of specific kinases implicated in tumor growth and proliferation.
- In Vitro Studies :
- Mechanism of Action :
Anti-inflammatory Properties
The benzoxadiazole moiety in the compound is associated with anti-inflammatory activities. Preliminary investigations suggest that it may alter enzyme activities or protein interactions involved in inflammatory pathways. This aspect positions the compound as a candidate for further research into treatments for inflammatory diseases.
Case Studies
-
Study on Indole Derivatives :
- A comprehensive evaluation of several indole derivatives, including N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide, revealed that structural modifications significantly affect their biological activity. The study focused on their ability to inhibit tumor cell growth and their selectivity towards cancerous versus non-cancerous cells .
- Therapeutic Potential in Ulcerative Colitis :
Summary of Applications
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The indole structure may also play a role in binding to biological targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-(Benzoylphenyl)-1H-Indole-2-carboxamides
- Structure: These compounds (e.g., compounds 1–6 in ) feature a benzophenone group attached to the indole-2-carboxamide core.
- Synthesis: Prepared via a one-step coupling of ethyl-1H-indole-2-carboxylate with aminobenzophenones in DMF under basic conditions .
SB269,652 (D3R Allosteric Antagonist)
- Structure: N-((1R,4R)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide.
- Activity: Binds allosterically to dopamine D3 receptors (D3R) with nanomolar affinity .
- Comparison: The benzoxadiazole sulfonyl group in the target compound may confer distinct electronic effects compared to SB269,652’s cyclohexyl-cyano substituents, influencing target selectivity.
Anti-Inflammatory Indole Carboxamides
- Examples :
- Compound 123 : 5-Chloro-1-(4-fluorobenzyl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide.
- Compound 124 : (5-Chloro-1-(4-fluorobenzyl)-1H-indol-2-yl)(4-(4-methoxybenzyl)piperazin-1-yl)methadone.
- Activity : Exhibits COX-2 inhibition (IC₅₀ ~0.06–0.12 µM) and anti-inflammatory effects in vivo .
- Comparison : The target compound lacks the 5-chloro and benzyl substituents found in these analogues, which are critical for COX-2 selectivity.
Table 1: Key Properties of Selected Indole-2-Carboxamide Derivatives
*Calculated based on structure.
†Estimated range from .
‡Typical yields for coupling reactions in .
Mechanistic Insights
- GPCR Targeting: The indole-2-carboxamide scaffold is prevalent in GPCR ligands (e.g., cannabinoid receptors, dopamine receptors). The benzoxadiazole sulfonyl group may mimic orthosteric or allosteric motifs seen in SB269,652 .
- Enzyme Inhibition : Anti-inflammatory indole carboxamides () rely on halogen and benzyl groups for COX-2 binding. The target compound’s benzoxadiazole may instead favor interactions with proteases or kinases.
Biological Activity
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C21H18N4O4S
- Molecular Weight : 422.46 g/mol
- CAS Number : 1010913-51-5
The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways. Research indicates that it may inhibit specific kinases involved in cancer progression, particularly those associated with the mitogen-activated protein kinase (MAPK) pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.
In Vitro Studies
In a study evaluating the cytotoxic effects against various cancer cell lines, this compound demonstrated notable antiproliferative activity:
| Cell Line | IC50 (μM) |
|---|---|
| KNS42 (glioblastoma) | 2.34 - 9.06 |
| DAOY (medulloblastoma) | 3.41 - 4.34 |
| HFF1 (non-neoplastic) | >10 |
These results suggest a selective toxicity towards cancer cells while sparing normal human fibroblasts .
In Vivo Studies
In vivo evaluations using mouse models have shown that the compound exhibits significant antitumor efficacy. For instance, in a dextran sulfate sodium (DSS)-induced ulcerative colitis model, the compound reduced inflammatory markers and improved histopathological outcomes . This suggests potential applications beyond oncology, possibly in inflammatory diseases.
Structure-Activity Relationship (SAR)
The design of this compound involved systematic modifications to enhance its biological activity:
- Indole Core : The indole moiety is crucial for the compound's interaction with biological targets.
- Benzoxadiazole Group : This group is believed to enhance the compound's solubility and bioavailability.
- Sulfonamide Linkage : The sulfonamide functionality may contribute to the compound's selectivity for certain kinases.
Case Studies and Research Findings
Several studies have highlighted the compound's promising biological activities:
- Antiproliferative Effects : A study reported that derivatives of indole-2-carboxamides exhibited strong inhibitory activity against CDK2 and EGFR kinases, leading to apoptosis in cancer cells .
- Mechanistic Insights : The compound's ability to modulate apoptotic pathways was demonstrated through assays measuring caspase activation and mitochondrial membrane potential changes .
- Comparative Analysis : When benchmarked against known inhibitors like WIN55,212-2, this compound showed comparable or enhanced efficacy in certain contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
